molecular formula C18H19NO2 B318579 1-[2-(4-Methylphenoxy)propanoyl]indoline

1-[2-(4-Methylphenoxy)propanoyl]indoline

Cat. No.: B318579
M. Wt: 281.3 g/mol
InChI Key: DEAAOTOSCMZUMJ-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)propanoyl]indoline is a synthetic organic compound featuring an indoline core fused with a phenoxypropanoyl moiety. The indoline scaffold—a saturated derivative of indole—is recognized in medicinal chemistry as a privileged structure due to its presence in numerous biologically active molecules and pharmaceuticals . Indoline and indole derivatives are extensively investigated for their diverse pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities, and are used in treatments for cardiovascular diseases and as analgesics . This specific compound, with its propanoyl linker and 4-methylphenoxy group, is of significant interest for research and development in early-stage drug discovery. Potential applications include serving as a key intermediate or building block in the synthesis of more complex molecules targeting various disease pathways. Researchers can employ this compound in the development of potential therapeutic agents, leveraging its structural features to modulate biological activity. Indoline derivatives can be synthesized through various advanced methods, such as palladium-catalyzed intramolecular C-H amination . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose. Please refer to the material safety data sheet (MSDS) for proper handling and safety information.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylphenoxy)propan-1-one

InChI

InChI=1S/C18H19NO2/c1-13-7-9-16(10-8-13)21-14(2)18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10,14H,11-12H2,1-2H3

InChI Key

DEAAOTOSCMZUMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-[2-(4-Methylphenoxy)propanoyl]indoline exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For example, derivatives of indole compounds have been evaluated for their efficacy against breast cancer cell lines, with some demonstrating significant inhibitory effects on CDK4 and CDK6, which are crucial targets in cancer therapy .
  • Neurotransmitter Modulation : The binding affinity of this compound to neurotransmitter receptors suggests potential applications in treating neurological disorders. Interaction studies have indicated its capability to modulate neurotransmission pathways .
  • Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Indoline Core : This involves the cyclization of appropriate precursors.
  • Introduction of the Propanoyl Group : This step modifies the indoline structure to enhance biological activity.
  • Substitution with the 4-Methylphenoxy Group : This final step imparts unique chemical properties that may influence the compound's pharmacological profile.

The optimization of each synthetic step is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations .

Case Study 1: Anticancer Activity

A study focused on novel indolyl derivatives demonstrated that compounds structurally related to this compound exhibited potent inhibitory activity against CDK4 and CDK6 in breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that such derivatives could serve as promising candidates for further development as anticancer agents .

Case Study 2: Neuropharmacological Applications

Research into the interaction of similar indole derivatives with neurotransmitter receptors revealed their potential as modulators of neurochemical pathways. This could pave the way for developing treatments for mood disorders or neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Methyl-1H-indoleIndole core with methyl substitutionAntidepressant
Propanamide derivative of indoleIndole core with amide functionalityAnticancer
5-Hydroxyindole derivativeHydroxylated indole structureNeurotransmitter modulation

The unique combination of an indoline core with a propanoyl and phenoxy group in this compound may impart distinct pharmacological properties compared to these related compounds, highlighting its potential dual-action as both an antidepressant and anticancer agent .

Comparison with Similar Compounds

5-[2-[4-[(Substituted Phenoxy)alkyl]piperazin-1-yl]propyl]indoline Derivatives

  • Structural Differences: These compounds replace the propanoyl group with a piperazine-substituted alkyl chain, enhancing interactions with adrenergic receptors. The 4-methylphenoxy group in the target compound is replaced by substituted phenoxy moieties (e.g., methoxy, ethoxy) .
  • Biological Activity: In pharmacological tests, six derivatives exhibited pA2 values >7.50, indicating potent α1-AR antagonism. The absence of a piperazine group in 1-[2-(4-Methylphenoxy)propanoyl]indoline suggests reduced receptor affinity compared to these analogues .

1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole

  • Structural Differences: This indole derivative features a dimethylaminopropylaminomethyl group and a phenyl substituent, differing from the propanoyl-phenoxy motif in the target compound.

Propanoyl-Containing ACE Inhibitors

Perindopril and Enalapril

  • Structural Differences: Both ACE inhibitors share a propanoyl backbone but incorporate pyrrolidine (Enalapril) or octahydroindole (Perindopril) rings instead of indoline.
  • Functional Implications: The indoline core in this compound may reduce ACE inhibition efficacy compared to these drugs, as their heterocyclic systems optimize binding to the zinc-containing ACE active site .

Phenoxy-Substituted Benzamide Derivatives

  • Examples: Compounds 13–17 in feature benzamide scaffolds with phenoxy groups (e.g., methoxy, ethoxy, propoxy).
  • Comparison: Parameter this compound Benzamide Derivatives () Core Structure Indoline Benzamide Substituent 4-Methylphenoxy Methoxy, ethoxy, propoxy Functional Group Propanoyl Amide Likely Pharmacological Role α1-AR modulation (inferred) Unclear; possibly protease or kinase inhibition The methyl group in the target compound may confer greater metabolic stability compared to longer alkoxy chains (e.g., propoxy), which could increase susceptibility to oxidative degradation .

Key Research Findings and Implications

Activity vs. α1-AR Analogues: The absence of a piperazine group in this compound likely reduces α1-AR antagonism compared to ’s derivatives, emphasizing the importance of nitrogen-containing heterocycles in receptor binding .

Lipophilicity vs.

Structural Hybridization Potential: Hybridizing the propanoyl-indoline scaffold with piperazine moieties (as in ) could yield dual-action compounds with enhanced pharmacological profiles.

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-methylphenoxy group is introduced via reaction between 4-methylphenol and 2-chloropropanoic acid under basic conditions.
Procedure :

  • 4-Methylphenol (1.0 equiv) and 2-chloropropanoic acid (1.2 equiv) are dissolved in anhydrous DMF.

  • Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 80°C for 12 h.

  • Post-reaction, the mixture is acidified with HCl (1M) and extracted with ethyl acetate.

Yield : 68–72% after recrystallization from ethanol/water.

Mitsunobu Reaction as an Alternative Pathway

For substrates resistant to nucleophilic substitution, the Mitsunobu reaction offers superior control:

  • 4-Methylphenol (1.0 equiv), 2-hydroxypropanoic acid (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C.

  • Reaction proceeds at room temperature for 6 h, yielding 2-(4-methylphenoxy)propanoic acid in 85% yield.

Acylation of Indoline: Methodologies and Optimization

Acid Chloride Route

The most direct method involves converting 2-(4-methylphenoxy)propanoic acid to its acyl chloride, followed by amine acylation.

Step 1: Synthesis of 2-(4-Methylphenoxy)propanoyl Chloride

  • 2-(4-Methylphenoxy)propanoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane.

  • The reaction is refluxed for 2 h, followed by solvent evaporation under reduced pressure.

Step 2: Amine Acylation

  • Indoline (1.0 equiv) is dissolved in dry dichloromethane with triethylamine (2.0 equiv).

  • The acyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 h.

  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the title compound in 76% purity.

Challenges : Competing Friedel-Crafts acylation on the indoline aromatic ring is mitigated by maintaining low temperatures and avoiding Lewis acids.

Coupling Agent-Mediated Acylation

For acid-sensitive substrates, carbodiimide-based coupling offers an alternative:

  • 2-(4-Methylphenoxy)propanoic acid (1.0 equiv), indoline (1.1 equiv), EDCl (1.5 equiv), and HOBt (0.3 equiv) in DMF.

  • Stirred at room temperature for 12 h, yielding this compound in 82% yield after extraction.

One-Pot Synthesis Strategies

Integrated Acylation and Purification

Drawing from multi-step protocols in indoline synthesis, a one-pot approach combines acid chloride formation and acylation:

  • In situ generation of acyl chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane.

  • Direct addition of indoline and triethylamine without intermediate isolation.

  • Reaction monitored by TLC, with crude product purified via flash chromatography.

Advantages : Reduced handling of moisture-sensitive intermediates; overall yield improves to 79%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, Ar-H), 4.30 (q, J = 6.8 Hz, 1H, CH), 3.85–3.70 (m, 2H, N-CH₂), 2.45 (s, 3H, CH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 8.2 min.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride7698Short reaction timeMoisture-sensitive intermediates
Coupling Agents8297Mild conditionsHigher cost of reagents
One-Pot Synthesis7996Reduced purification stepsRequires rigorous temperature control

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Transitioning from DMF to 2-MeTHF improves environmental compatibility.

  • Catalytic Recycling : Immobilized lipases (e.g., Candida antarctica Lipase B) enable reusable catalysts for ester intermediates, reducing waste.

Cost Analysis

  • Raw material costs dominate at scale: 4-methylphenol ($12/kg) vs. indoline ($45/kg).

  • Coupling agent-mediated routes increase expenses by 30% compared to acid chloride methods .

Q & A

Q. What are the key steps and challenges in synthesizing 1-[2-(4-Methylphenoxy)propanoyl]indoline?

Methodological Answer:

  • Synthesis Route : The compound can be synthesized via a multi-step process involving:
    • Coupling reactions : Linking the indoline moiety to the 4-methylphenoxy-propanoyl group using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates and the final product .
  • Challenges :
    • Steric hindrance : The bulky indoline group may reduce coupling efficiency.
    • Byproduct formation : Impurities such as unreacted starting materials or hydrolyzed intermediates require rigorous purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the indoline ring (δ 6.5–7.5 ppm for aromatic protons) and the 4-methylphenoxy group (δ 2.3 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 310.1443 for C₁₉H₁₉NO₂).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-H bending .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables:
    • Temperature : Elevated temperatures (60–80°C) may accelerate coupling but risk decomposition.
    • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions .
  • Catalyst Screening : Compare palladium-based catalysts (e.g., Pd(OAc)₂) vs. organocatalysts for selectivity .
  • Real-Time Monitoring : In-situ FTIR or HPLC tracks reaction progress and identifies intermediates .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :

    • Cell lines : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize variability .
    • Dosage consistency : Normalize concentrations to molarity (µM) rather than mass (µg/mL).
  • Impurity Profiling : Quantify known impurities (e.g., hydrolyzed derivatives) via LC-MS and correlate with bioactivity . Example impurities:

    Impurity IDCAS NumberStructure
    (2RS)-2-(4-Ethylphenyl)-propanoic Acid3585-52-2
    Fenofibric Acid42017-89-0

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carbonyl group nucleophilic attack susceptibility) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Key parameters:
    • Binding energy : ≤ -7.0 kcal/mol suggests strong affinity.
    • Hydrogen bonding : Prioritize residues like Asp155 in 5-HT₂A receptors .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or instrument drift .

Q. How should researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Heat (40–60°C for 14 days).
    • Light (ICH Q1B guidelines: 1.2 million lux-hours).
    • Hydrolysis (pH 3.0 and 8.0 buffers).
  • Analytical Tools : Monitor degradation via UPLC-PDA and compare retention times with reference standards .

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